1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione
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Overview
Description
1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of benzylamine with 3,4-dichlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.
Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione
- 1-Benzyl-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
Comparison: 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
3-benzyl-4-(3,4-dichlorophenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(8-14(13)18)15-9-19-16(21)20(15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWMHHXUXYCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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